tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate
CAS No.: 1785541-37-8
Cat. No.: VC2765256
Molecular Formula: C13H25NO3
Molecular Weight: 243.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1785541-37-8 |
---|---|
Molecular Formula | C13H25NO3 |
Molecular Weight | 243.34 g/mol |
IUPAC Name | tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate |
Standard InChI | InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-7-5-6-8-13(14,4)10-15/h15H,5-10H2,1-4H3 |
Standard InChI Key | GLEHTXHMBFXNPN-UHFFFAOYSA-N |
SMILES | CC1(CCCCCN1C(=O)OC(C)(C)C)CO |
Canonical SMILES | CC1(CCCCCN1C(=O)OC(C)(C)C)CO |
Introduction
Chemical Identity and Basic Properties
tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is a protected azepane derivative featuring key functional groups that make it valuable for synthetic applications. Its essential properties are summarized in Table 1.
Table 1: Chemical Identity and Basic Properties
Property | Information |
---|---|
CAS Number | 1785541-37-8 |
Molecular Formula | C₁₃H₂₅NO₃ |
Molecular Weight | 243.34 g/mol |
IUPAC Name | tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate |
Standard InChI | InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-7-5-6-8-13(14,4)10-15/h15H,5-10H2,1-4H3 |
Standard InChIKey | GLEHTXHMBFXNPN-UHFFFAOYSA-N |
SMILES | CC1(CCCCCN1C(=O)OC(C)(C)C)CO |
The compound contains a seven-membered azepane ring with a methyl and hydroxymethyl group at the 2-position, while the nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group. This structural arrangement creates a molecule with specific spatial configuration that influences its reactivity and applications.
Structural Features and Chemical Properties
The molecular structure of tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate contains several key functional groups that define its chemical behavior:
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A seven-membered azepane ring system
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A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen
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A hydroxymethyl substituent at the 2-position
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A methyl group at the 2-position
This distinctive structure combines the conformational flexibility of the azepane ring with the reactivity of the hydroxymethyl group, while the Boc group provides protection for the nitrogen atom during synthetic manipulations.
Physical Properties
The limited data available on the physical properties of tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate indicates that it exists as a substance with the following characteristics:
Table 2: Physical Properties
Synthetic Applications
tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules. The presence of the Boc protecting group allows for selective reactions at the hydroxymethyl functionality while protecting the nitrogen from unwanted side reactions.
Role in Pharmaceutical Development
The compound's structural features make it valuable in medicinal chemistry, particularly for the synthesis of:
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Novel heterocyclic drug candidates
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Compounds with medium-sized ring systems
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Molecules requiring precise spatial arrangement of functional groups
Comparison with Related Compounds
tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is part of a broader family of Boc-protected heterocycles with hydroxymethyl functionalities. Comparing these related structures provides context for understanding its potential applications and reactivity patterns.
Table 4: Comparison with Related Compounds
Compound | Structural Difference | CAS Number |
---|---|---|
tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate | Seven-membered ring with 2-methyl substitution | 1785541-37-8 |
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Six-membered ring, hydroxymethyl at 4-position | 123855-51-6 |
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Five-membered ring | 170491-63-1 |
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Six-membered ring with oxygen | 135065-69-9 |
Structure-Reactivity Relationships
The seven-membered azepane ring in tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate likely confers distinct conformational properties compared to the more common five- and six-membered heterocycles. This may influence:
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Reactivity of the hydroxymethyl group
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Stability of the Boc protecting group under various conditions
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Utility in specific synthetic applications requiring particular spatial arrangements
Parameter | Typical Value |
---|---|
Purity | >95% |
Catalog Identifiers | Various (e.g., LS-10999, VC2765256) |
Commercial Availability | Available from specialty chemical suppliers |
Future Research Directions
Given the limited specific information available about tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate in the scientific literature, several research avenues warrant exploration:
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Development of efficient synthetic routes
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Exploration of its reactivity profile under various conditions
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Investigation of its potential as a building block for specific pharmaceutical targets
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Study of the conformational properties of the substituted azepane ring
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